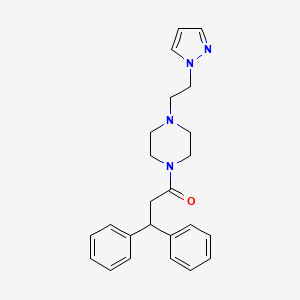
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound featuring a piperazine ring, a pyrazole moiety, and a diphenylpropanone structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the piperazine and diphenylpropanone components. One common approach is to first synthesize 1H-pyrazole and then react it with ethyl bromide to form 2-(1H-pyrazol-1-yl)ethyl bromide. This intermediate is then reacted with piperazine to form the piperazine derivative. Finally, the diphenylpropanone moiety is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods for reaction conditions, and the use of catalysts to improve yields and reduce by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound's biological activity can be explored for potential pharmacological effects.
Medicine: It may have applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
類似化合物との比較
Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological effects.
Piperazine derivatives: These compounds contain the piperazine ring and are used in various pharmaceutical applications.
Diphenylpropanone derivatives: These compounds feature the diphenylpropanone structure and are used in the synthesis of various organic compounds.
Uniqueness: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is unique due to its combination of the pyrazole, piperazine, and diphenylpropanone moieties, which allows for a wide range of chemical and biological applications.
特性
IUPAC Name |
3,3-diphenyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c29-24(27-17-14-26(15-18-27)16-19-28-13-7-12-25-28)20-23(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-13,23H,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQVWCHJXXOYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Amino-1-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2883796.png)
![N-(tert-butyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2883798.png)
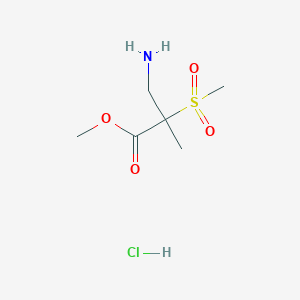
![6-Amino-1-benzyl-5-[2-(3,4-dimethoxy-phenyl)-ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B2883804.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(2,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2883806.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883807.png)
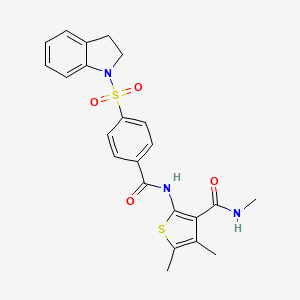
![3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2883810.png)
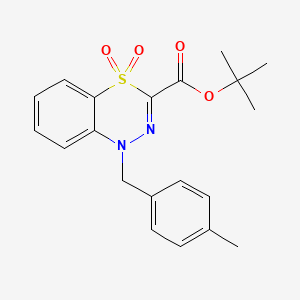
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2883813.png)
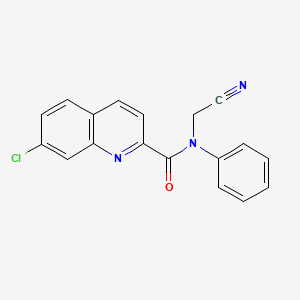
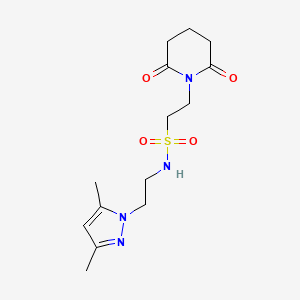
![4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2883817.png)
![2-Chloro-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2883818.png)
